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Abstract
The discovery of the Kiss1 gene and its peptide product, kisspeptin, revolutionized our

understanding of reproductive neuroendocrinology. Subsequent research revealed the

existence of a paralogous gene, Kiss2, in many non-mammalian vertebrates, adding a layer of

complexity to the kisspeptin signaling system. This technical guide provides an in-depth

exploration of the evolutionary history, functional divergence, and signaling mechanisms of

Kiss2 gene paralogs. We present a comprehensive overview of the current state of knowledge,

supported by quantitative data, detailed experimental protocols, and visual representations of

key biological processes to serve as a valuable resource for researchers and professionals in

the field.

Introduction: The Kisspeptin System and the
Emergence of Kiss2
The kisspeptin system, comprising the peptide ligands and their cognate G protein-coupled

receptor (GPCR), GPR54 (also known as Kiss1r), is a master regulator of the hypothalamic-

pituitary-gonadal (HPG) axis and, consequently, reproductive function in vertebrates. Initially

identified for its role in suppressing tumor metastasis, kisspeptin was later found to be essential
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for the onset of puberty and the regulation of gonadotropin-releasing hormone (GnRH)

secretion.

While mammals possess a single Kiss1 gene, studies in non-mammalian vertebrates

uncovered a second kisspeptin gene, Kiss2. The emergence of these paralogs is a result of

whole-genome duplication events that occurred early in vertebrate evolution.[1][2][3] This dual

kisspeptin system in many fish, amphibians, and reptiles suggests a diversification of function

and regulation that has been shaped by lineage-specific gene loss and retention events.[1][4]

[5][6] Understanding the nuances of the Kiss1 and Kiss2 paralogs is crucial for a

comprehensive view of reproductive control across the vertebrate phylum and may offer novel

avenues for therapeutic intervention in reproductive disorders.

Evolutionary Significance of Kiss2 Gene Paralogs
The evolutionary history of the Kiss gene family is characterized by both parallel evolution and

divergent fates across different vertebrate lineages. It is believed that two rounds of whole-

genome duplication in an early vertebrate ancestor gave rise to multiple Kiss gene paralogs.[1]

[2][3][7] Subsequent, independent gene loss events have resulted in the varied repertoire of

Kiss1 and Kiss2 genes observed in extant species.[1][3]

For instance, most mammals, including humans, have lost the Kiss2 gene, retaining only Kiss1.

[4] In contrast, many teleost fish possess both Kiss1 and Kiss2, while some, like the pufferfish,

have only Kiss2.[4][8] Birds appear to have lost both Kiss1 and Kiss2 genes.[5][9] This

differential retention and loss suggest that the functional importance of each paralog varies

among species and that in some lineages, one paralog may have become redundant or its

function subsumed by the other. The study of species with both genes provides a unique

opportunity to understand the processes of subfunctionalization and neofunctionalization of

duplicated genes.

Quantitative Data Summary
The functional divergence of Kiss1 and Kiss2 is reflected in their differential gene expression,

receptor binding affinities, and physiological potencies. The following tables summarize key

quantitative data from various studies.
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Table 1: Relative Gene Expression of kiss1 and kiss2 in
Teleost Fish (qRT-PCR)

Species
Tissue/Brain
Region

Relative
Expression Levels

Reference

Zebrafish (Danio rerio) Brain

kiss1 expressed in

habenula; kiss2 in

hypothalamus

[4]

Brain

Estradiol increases

mRNA of kiss1, kiss2,

and gpr54-2

[4]

Striped Bass (Morone

saxatilis)
Brain

kiss1 and gpr54-1

levels consistently

lower than kiss2 and

gpr54-2

[10]

Chub Mackerel

(Scomber japonicus)
Brain (Male)

kiss1 and kiss2

maximal during

immature to early

spermiation periods

[7]

Brain (Female)

kiss2 maximal at the

start of the vitellogenic

period

[7]

Grass Puffer (Takifugu

niphobles)
Brain & Pituitary

Kiss2 and Kiss1r

mRNA elevated during

the spawning period

[8]

Turbot (Scophthalmus

maximus)
Brain & Gonad

kiss2 highly

expressed; kiss1 also

present

[1]

European Sea Bass

(Dicentrarchus labrax)
Hypothalamus (Male)

High kiss2 expression

during mid-

recrudescence

[11]
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Table 2: Comparative Potency of Kiss1 and Kiss2
Peptides

Species Assay Relative Potency Reference

Zebrafish (Danio rerio)
LHβ and FSHβ mRNA

expression

Kiss2 significantly

increased expression,

Kiss1 did not

[4]

Sea Bass

(Dicentrarchus labrax)
LH and FSH secretion

Kiss2 had higher

potency than Kiss1
[4]

Goldfish (Carassius

auratus)
Serum LH levels

Kiss1 increased

levels, Kiss2 did not
[4]

Striped Bass (Morone

saxatilis)

Plasma LH levels

(Prepubertal)

Kiss1 less potent than

Kiss2
[10]

Plasma LH levels

(Recrudescence)

Kiss1 more potent

than Kiss2
[10]

Chub Mackerel

(Scomber japonicus)

Pituitary fshβ and lhβ

transcripts (ICV

injection)

Kiss2-12 significantly

increased expression,

Kiss1-15 did not

[7][12]

Signaling Pathways
Kisspeptins exert their effects by binding to the G protein-coupled receptor, GPR54 (Kiss1r).

While some species possess multiple Kiss1r paralogs, the canonical signaling pathway is

initiated through the coupling of the receptor to the Gαq subunit of the heterotrimeric G protein.

This activation leads to a cascade of intracellular events culminating in neuronal depolarization

and the release of neurotransmitters, most notably GnRH.

Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 binds to its receptor on the

endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[15][16] DAG,

along with the increased intracellular Ca2+, activates protein kinase C (PKC).[15][16] These

events lead to the modulation of ion channel activity, including the opening of transient receptor
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potential canonical (TRPC) channels and the inhibition of inwardly rectifying potassium (Kir)

channels, resulting in membrane depolarization.[13][14]

Kisspeptin (Kiss1 or Kiss2)

Kiss1r (GPR54) Gαq/11
Activates

Phospholipase C (PLC) PIP2
Hydrolyzes

IP3

DAG

Endoplasmic
ReticulumBinds to

Protein Kinase C (PKC)

Activates

Ca²⁺ Release

TRPC ChannelsActivates

Kir Channels
Inhibits

Neuronal Depolarization

Contributes to

Contributes to

GnRH Release
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Kisspeptin Signaling Pathway

Key Experimental Protocols
The study of Kiss2 gene paralogs and their function relies on a variety of molecular and

physiological techniques. Below are detailed methodologies for several key experiments.

In Situ Hybridization for kiss mRNA Localization
This protocol is used to visualize the anatomical location of kiss1 and kiss2 expressing neurons

in the brain.

Methodology:

Tissue Preparation:

Anesthetize and perfuse the animal with phosphate-buffered saline (PBS) followed by 4%

paraformaldehyde (PFA) in PBS.

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

Cryoprotect the brain by incubating in a series of sucrose solutions (e.g., 10%, 20%, 30%)

in PBS until it sinks.

Embed the brain in a suitable medium (e.g., OCT) and freeze.

Cut frozen sections (e.g., 20 µm) on a cryostat and mount on charged slides.

Probe Synthesis:

Linearize plasmids containing the kiss1 or kiss2 cDNA sequence.

Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes using an

in vitro transcription kit.

Hybridization:
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Treat sections with proteinase K to improve probe penetration.

Prehybridize sections in hybridization buffer.

Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C) in

a humidified chamber.

Washing and Detection:

Perform a series of stringent washes to remove non-specifically bound probe.

Block non-specific antibody binding sites.

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase,

AP).

Wash to remove unbound antibody.

Develop the color reaction using a substrate for the enzyme (e.g., NBT/BCIP for AP).

Imaging:

Mount coverslips and visualize the signal using a bright-field microscope.
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Generation of kiss Gene Knockouts using TALENs in
Zebrafish
This protocol allows for the functional investigation of kiss1 and kiss2 by creating loss-of-

function mutations.[16][17]

Methodology:

TALEN Design and Assembly:

Design TALEN pairs targeting a specific exon of the kiss1 or kiss2 gene.

Assemble the TALEN constructs using a Golden Gate assembly kit.

mRNA Synthesis:

Linearize the TALEN plasmids.

Synthesize capped and polyadenylated TALEN mRNAs using an in vitro transcription kit.

Microinjection:

Inject the TALEN mRNAs into one-cell stage zebrafish embryos.

Mutation Screening:

At 24-48 hours post-fertilization, extract genomic DNA from a pool of injected embryos.

Use PCR to amplify the target region and sequence the products to confirm the presence

of mutations.

Raising Founders and Establishing Mutant Lines:

Raise the injected embryos (F0 generation) to adulthood.

Outcross F0 fish with wild-type fish to identify founders that transmit the mutation to the F1

generation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4298318/
https://pubmed.ncbi.nlm.nih.gov/25406015/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sequence the F1 progeny to identify heterozygotes.

Intercross F1 heterozygotes to generate F2 homozygous mutants.
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TALEN-mediated Gene Knockout Workflow

Luciferase Reporter Assay for Kisspeptin Receptor
Activation
This in vitro assay quantifies the activation of Kiss1r by Kiss1 and Kiss2 peptides.

Methodology:

Cell Culture and Transfection:

Culture a suitable cell line (e.g., HEK293, COS-7) in appropriate media.

Co-transfect the cells with three plasmids:

An expression vector for the Kiss1r.

A reporter plasmid containing a luciferase gene downstream of a response element

(e.g., Serum Response Element, SRE).

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for

normalization.

Peptide Treatment:

After allowing for receptor expression, starve the cells in serum-free media.

Treat the cells with varying concentrations of Kiss1 or Kiss2 peptides.

Cell Lysis and Luciferase Measurement:

Lyse the cells to release the luciferase enzymes.

Measure the activity of both the experimental and control luciferases using a luminometer

and appropriate substrates.

Data Analysis:
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Normalize the experimental luciferase activity to the control luciferase activity.

Plot the normalized activity against the peptide concentration to determine the EC50

value.
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Luciferase Reporter Assay Workflow

Implications for Drug Development
The existence of Kiss2 and the functional differences between Kiss1 and Kiss2 present both

challenges and opportunities for drug development. In therapeutic areas targeting the

kisspeptin system, such as in reproductive medicine and oncology, the species-specific

presence and function of Kiss2 must be considered when using animal models. For instance, a

drug targeting the kisspeptin system that is effective in a fish model possessing both Kiss1 and

Kiss2 may have a different efficacy in humans, who only have Kiss1.

Furthermore, the differential potencies and receptor interactions of Kiss1 and Kiss2 peptides

could inspire the design of paralog-selective agonists and antagonists. Such compounds would

be invaluable research tools to dissect the specific roles of each paralog and could potentially

lead to more targeted therapies with fewer off-target effects. The detailed understanding of the

structure-function relationships of both Kiss1 and Kiss2 peptides is therefore a critical area for

future research.

Conclusion
The discovery of the Kiss2 gene paralog has significantly expanded our understanding of the

complexity and evolutionary plasticity of the kisspeptin system. The differential expression,

potency, and evolutionary retention of Kiss1 and Kiss2 highlight their distinct and, in some

cases, overlapping roles in the regulation of reproduction across vertebrates. For researchers

and drug development professionals, a thorough appreciation of the evolutionary significance

and functional divergence of these paralogs is essential for the accurate interpretation of data

from animal models and for the design of novel therapeutic strategies targeting the kisspeptin

signaling pathway. This technical guide provides a foundational resource to aid in these

endeavors, summarizing the current knowledge and providing detailed methodologies for the

continued exploration of this fascinating and critical neuroendocrine system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b12386166?utm_src=pdf-body
https://www.benchchem.com/product/b12386166?utm_src=pdf-body
https://www.benchchem.com/product/b12386166?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Frontiers | New Evidence for the Existence of Two Kiss/Kissr Systems in a Flatfish
Species, the Turbot (Scophthalmus maximus), and Stimulatory Effects on Gonadotropin
Gene Expression [frontiersin.org]

2. m.youtube.com [m.youtube.com]

3. Calcium Imaging Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

4. Conformational Change in the Ligand-Binding Pocket via a KISS1R Mutation (P147L)
Leads to Isolated Gonadotropin-Releasing Hormone Deficiency - PMC
[pmc.ncbi.nlm.nih.gov]

5. giffordbioscience.com [giffordbioscience.com]

6. researchgate.net [researchgate.net]

7. The Roles of Kisspeptin System in the Reproductive Physiology of Fish With Special
Reference to Chub Mackerel Studies as Main Axis - PMC [pmc.ncbi.nlm.nih.gov]

8. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen
Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. academic.oup.com [academic.oup.com]

11. youtube.com [youtube.com]

12. Functional analysis of kisspeptin peptides in adult immature chub mackerel (Scomber
japonicus) using an intracerebroventricular administration method - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. giffordbioscience.com [giffordbioscience.com]

14. Mutagenesis and Analysis of Genetic Mutations in the GC-rich KISS1 Receptor
Sequence Identified in Humans with Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

15. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications
for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

16. The kiss/kissr Systems Are Dispensable for Zebrafish Reproduction: Evidence From
Gene Knockout Studies - PMC [pmc.ncbi.nlm.nih.gov]

17. The kiss/kissr systems are dispensable for zebrafish reproduction: evidence from gene
knockout studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.883608/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.883608/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.883608/full
https://m.youtube.com/watch?v=qAiR920HzEg
https://experiments.springernature.com/techniques/calcium-imaging
https://experiments.springernature.com/techniques/calcium-imaging
https://pmc.ncbi.nlm.nih.gov/articles/PMC5686787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5686787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5686787/
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.researchgate.net/figure/Targeted-disruption-of-zebrafish-kiss1-and-kiss2-genes-A-The-location-of-the-TALEN_fig1_268795485
https://pmc.ncbi.nlm.nih.gov/articles/PMC5894438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5894438/
https://pubmed.ncbi.nlm.nih.gov/26585129/
https://pubmed.ncbi.nlm.nih.gov/26585129/
https://www.researchgate.net/publication/263324091_Characterisation_of_kisspeptin_system_genes_in_an_ovoviviparous_teleost_Sebastes_schlegeli
https://academic.oup.com/biolreprod/article/86/6/177,%201-12/2530672
https://www.youtube.com/watch?v=fo9qss1pVVw
https://pubmed.ncbi.nlm.nih.gov/24412259/
https://pubmed.ncbi.nlm.nih.gov/24412259/
https://pubmed.ncbi.nlm.nih.gov/24412259/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12112028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12112028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4298318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4298318/
https://pubmed.ncbi.nlm.nih.gov/25406015/
https://pubmed.ncbi.nlm.nih.gov/25406015/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Evolutionary Divergence and Functional
Significance of Kiss2 Gene Paralogs: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12386166#kiss2-gene-paralogs-and-
their-evolutionary-significance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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